molecular formula C8H12N2 B1317973 1-(Pyridin-4-yl)propan-2-amine CAS No. 801173-51-3

1-(Pyridin-4-yl)propan-2-amine

Cat. No.: B1317973
CAS No.: 801173-51-3
M. Wt: 136.19 g/mol
InChI Key: SCMJZBZLSWJQJO-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)propan-2-amine is an organic compound that belongs to the class of amines It features a pyridine ring attached to a propan-2-amine moiety

Mechanism of Action

Result of Action

Related compounds have shown various biological activities, such as antimicrobial potential . This suggests that 1-(Pyridin-4-yl)propan-2-amine might have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with its targets .

Biochemical Analysis

Biochemical Properties

1-(Pyridin-4-yl)propan-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between this compound and MAO can inhibit the enzyme’s activity, leading to increased levels of monoamines in the brain. This interaction is crucial for understanding the compound’s potential therapeutic effects .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of neurotransmitter receptors, leading to altered cell signaling. Additionally, it has been observed to impact the expression of certain genes involved in neurotransmitter synthesis and degradation. These effects on cellular function highlight the compound’s potential in neuropharmacology .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to neurotransmitter receptors, such as dopamine and serotonin receptors, influencing their activity. It can also inhibit the activity of enzymes like MAO, leading to increased levels of neurotransmitters. These interactions at the molecular level are essential for understanding the compound’s pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, emphasizing the importance of temporal analysis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance neurotransmitter activity, leading to improved cognitive function. At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity and behavioral changes. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, it can accumulate in specific tissues, influencing its localization and activity. These transport and distribution mechanisms are vital for understanding the compound’s pharmacokinetics .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for understanding the compound’s precise mechanism of action and its effects on cellular processes .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Acyl chlorides, isocyanates.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Amides, ureas.

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)propan-2-amine
  • 1-(Pyridin-3-yl)propan-2-amine
  • 1-(Pyridin-4-yl)ethan-1-amine

Comparison: 1-(Pyridin-4-yl)propan-2-amine is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to 1-(Pyridin-2-yl)propan-2-amine and 1-(Pyridin-3-yl)propan-2-amine, the 4-position attachment provides distinct steric and electronic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-pyridin-4-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7(9)6-8-2-4-10-5-3-8/h2-5,7H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMJZBZLSWJQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586177
Record name 1-(Pyridin-4-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801173-51-3
Record name 1-(Pyridin-4-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-4-yl)propan-2-amine
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